molecular formula C14H11BrN4O B15081578 Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

Cat. No.: B15081578
M. Wt: 331.17 g/mol
InChI Key: VZQQEUNBFBIFGK-VQLDENSZSA-N
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Description

Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate, followed by the addition of 2-bromo-3-phenyl-allylidene. The reaction conditions may include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid hydrazide: A simpler hydrazide derivative with similar biological activities.

    2-Bromo-3-phenyl-allylidene derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Pyrazine-2-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide is unique due to the combination of the pyrazine and hydrazide moieties with the 2-bromo-3-phenyl-allylidene group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9+

InChI Key

VZQQEUNBFBIFGK-VQLDENSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=NC=CN=C2)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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